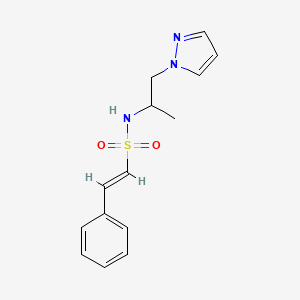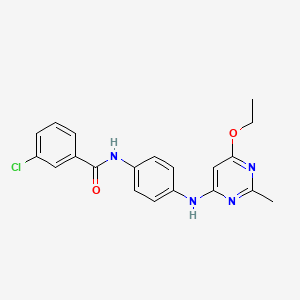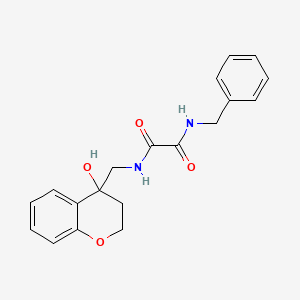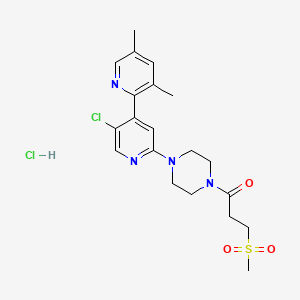![molecular formula C14H12N2O B2542427 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile CAS No. 1803566-36-0](/img/structure/B2542427.png)
2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile, also known as BPA, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyridine and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Chemical Properties and Reactions
2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile is a compound of interest in various branches of chemistry, including coordination chemistry and organic synthesis. Its structural uniqueness offers a platform for synthesizing complex molecules and studying their properties. For instance, the chemistry of compounds containing pyridine and benzimidazole moieties, similar in structure to this compound, has been extensively reviewed. These compounds exhibit a range of properties, including magnetic, spectroscopic, and electrochemical activities, which are crucial for the development of new materials and biological agents (Boča, Jameson, & Linert, 2011).
Application in Analytical Chemistry
The compound's relevance extends to analytical chemistry, where its solvent properties influence the pH of buffered HPLC mobile phases and the pKa of analytes. Understanding the effect of organic solvent composition on buffered HPLC mobile phases is essential for accurate chromatographic separation and analysis (Subirats, Rosés, & Bosch, 2007).
Catalysis and Organic Transformations
In catalysis, ligands similar to this compound play a significant role in the oxidation of hydrocarbons and alcohols. Their redox-active nature enables the activation and transformation of C–H compounds, demonstrating their potential in organic synthesis and industrial applications (Shul’pin, Kozlov, & Shul’pina, 2019).
Photochemistry
Photochromic activities of compounds structurally related to this compound, such as ortho-nitrobenzylpyridines, have been explored for potential applications in photon-based electronics. Their solid-state photochromic activity and the small structural change during photoreactions highlight their potential for developing new photoresponsive materials (Naumov, 2006).
Environmental Applications
The environmental application of compounds with nitrile groups, such as this compound, is illustrated by studies on nitrile-hydrolyzing enzymes. These enzymes, capable of degrading toxic nitrile compounds, offer a biotechnological approach to mitigating pollution and transforming nitriles into valuable chemical products. Research on bacteria that can hydrolyze nitriles highlights the potential for bioremediation and the industrial synthesis of pharmaceuticals (Sulistinah & Riffiani, 2018).
Safety and Hazards
The safety information for 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(6-phenylmethoxypyridin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-8-12-6-7-14(16-10-12)17-11-13-4-2-1-3-5-13/h1-7,10H,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOYGWJYHNTOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2542344.png)

![3-((2E)but-2-enyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2542347.png)
![N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B2542348.png)
![3-(4-Methylphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2542349.png)



![N-(1-cyanocyclopentyl)-2-{[3-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2542356.png)
![[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2542357.png)


![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)
